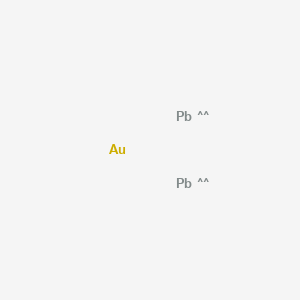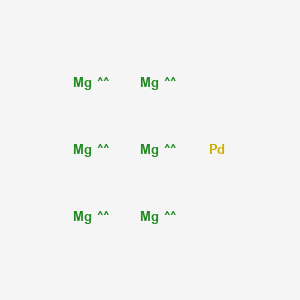
Magnesium--palladium (6/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium–palladium (6/1) is a compound consisting of magnesium and palladium in a 6:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including hydrogen storage, catalysis, and materials science. Magnesium is known for its lightweight and high strength, while palladium is renowned for its catalytic properties and ability to absorb hydrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of magnesium–palladium (6/1) can be achieved through several methods. One common approach is mechanical ball milling, where magnesium and palladium powders are mixed and milled together under an inert atmosphere to prevent oxidation. This method ensures a homogeneous mixture and fine particle size, which is crucial for the compound’s performance .
Industrial Production Methods: In industrial settings, the production of magnesium–palladium (6/1) often involves high-energy ball milling combined with plasma-assisted techniques. These methods enhance the reactivity and uniformity of the compound, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: Magnesium–palladium (6/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with hydrogen to form magnesium hydride and palladium hydride, which are essential for hydrogen storage applications .
Common Reagents and Conditions:
Oxidation: Reacts with oxygen to form magnesium oxide and palladium oxide.
Reduction: Can be reduced using hydrogen gas to form hydrides.
Substitution: Reacts with halogens to form magnesium halides and palladium halides.
Major Products:
- Magnesium oxide (MgO)
- Palladium oxide (PdO)
- Magnesium hydride (MgH2)
- Palladium hydride (PdH2)
- Magnesium halides (e.g., MgCl2)
- Palladium halides (e.g., PdCl2)
Scientific Research Applications
Magnesium–palladium (6/1) has a wide range of applications in scientific research:
Chemistry:
Hydrogen Storage: The compound’s ability to absorb and release hydrogen efficiently makes it a promising material for hydrogen storage systems.
Biology and Medicine:
Antimicrobial Activity: Palladium nanoparticles have shown effectiveness against various bacteria, making magnesium–palladium (6/1) a potential candidate for antimicrobial applications.
Cancer Treatment: Palladium-based compounds are being explored for their anticancer properties.
Industry:
Mechanism of Action
The mechanism by which magnesium–palladium (6/1) exerts its effects is primarily through its ability to absorb and release hydrogen. Palladium acts as a catalyst, facilitating the dissociation of hydrogen molecules into atoms, which are then absorbed by magnesium to form magnesium hydride. This process is reversible, allowing the compound to release hydrogen when needed .
Molecular Targets and Pathways:
Hydrogen Absorption: Palladium’s surface facilitates the dissociation of hydrogen molecules.
Hydride Formation: Magnesium absorbs hydrogen atoms to form magnesium hydride
Comparison with Similar Compounds
Magnesium Hydride (MgH2): Used for hydrogen storage but lacks the catalytic properties of palladium.
Palladium Hydride (PdH2): Excellent hydrogen storage material but heavier than magnesium.
Magnesium–nickel (6/1): Another hydrogen storage compound but with different catalytic properties.
Uniqueness: Magnesium–palladium (6/1) combines the lightweight and high hydrogen storage capacity of magnesium with the catalytic properties of palladium, making it a unique and versatile compound for various applications .
Properties
CAS No. |
12631-87-7 |
|---|---|
Molecular Formula |
Mg6Pd |
Molecular Weight |
252.25 g/mol |
InChI |
InChI=1S/6Mg.Pd |
InChI Key |
LECOJQLRVJXKBT-UHFFFAOYSA-N |
Canonical SMILES |
[Mg].[Mg].[Mg].[Mg].[Mg].[Mg].[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


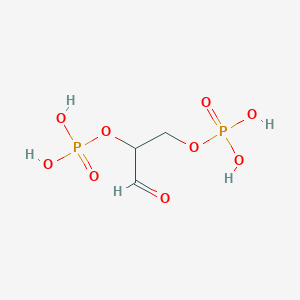


![3H-Naphtho[2,1-b]pyran-3-one, 1-methyl-](/img/structure/B14717033.png)

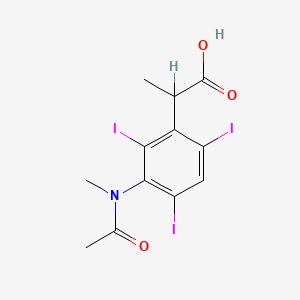
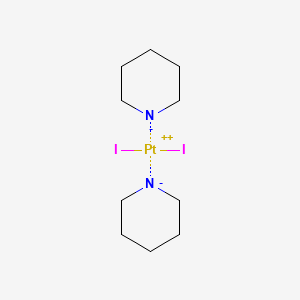
![{[(Tert-butylperoxy)carbonyl]oxy}cyclohexane](/img/structure/B14717071.png)
![[(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14717072.png)
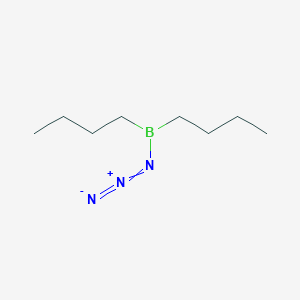
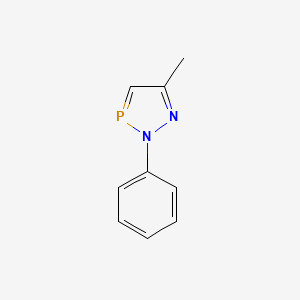
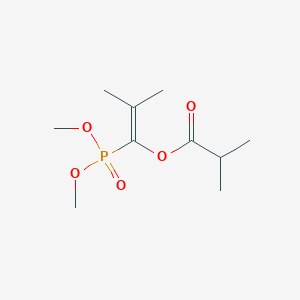
![Methanone, bis[4-(1-methylethyl)phenyl]-](/img/structure/B14717093.png)
